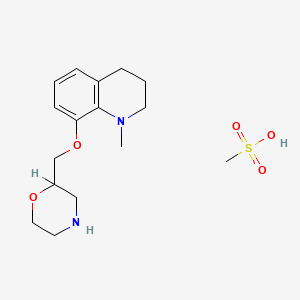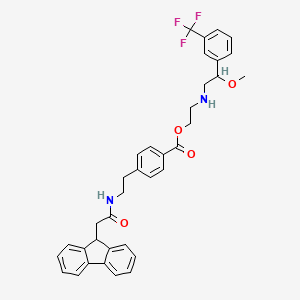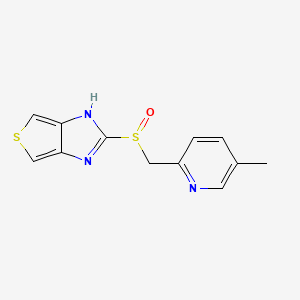
S-3608
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3608 is a complex organic compound that features a benzofuran ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3608 typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Chlorination: The final step involves coupling the benzofuran and thiazole intermediates, followed by chlorination to obtain the chloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
S-3608 can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
S-3608 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of S-3608 involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- **1-((2,3-Dihydro-5-benzofuranyl)methyl)pyrrolidine
- **1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine
Uniqueness
S-3608 is unique due to its combination of benzofuran, thiazole, and piperazine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
57359-17-8 |
|---|---|
Molecular Formula |
C16H20ClN3OS |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-4-ium-1-yl]-1,3-thiazole;chloride |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16;/h1-2,4,10-11H,3,5-9,12H2;1H |
InChI Key |
ZPWJKCKRQHIQNM-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4.Cl |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C[NH+]3CCN(CC3)C4=NC=CS4.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
57359-17-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55745-35-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine 1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine monohydrochloride S 3608 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)
![1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine](/img/structure/B1680376.png)



